

Application Notes and Protocols for Dienestrol in Estrogen Receptor Binding Assays

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Compound of Interest

Compound Name: *Dienestrol*

Cat. No.: *B018971*

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Introduction

Dienestrol is a synthetic, non-steroidal estrogen that demonstrates a high binding affinity for estrogen receptors (ERs), making it a valuable tool in the study of estrogen signaling pathways and in the screening of potential endocrine-active compounds.^{[1][2]} Its potent interaction with both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β) allows for its use as a reference compound and a competitor in various binding assays.^[3] These application notes provide detailed protocols and data for the use of **Dienestrol** in estrogen receptor binding assays, designed to assist researchers in accurately assessing the estrogenic potential of test compounds.

Data Presentation

The binding affinity of **Dienestrol** for estrogen receptors is typically determined through competitive binding assays, where it competes with a radiolabeled ligand, such as [3 H]-estradiol, for binding to the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC $_{50}$) and the relative binding affinity (RBA) compared to the endogenous ligand, 17 β -estradiol (E2).

Compound	Receptor Subtype	IC50 (nM)	Relative Binding Affinity (RBA) vs. Estradiol	Reference
Dienestrol	ER α	~2.40	223%	[3][4]
Dienestrol	ER β	Not explicitly stated, but affinity is ~404% of estradiol	404%	[3]
17 β -Estradiol (E2)	ER α	~0.21 (Ki)	100%	[5]
Diethylstilbestrol (DES)	ER α / ER β	Higher than Dienestrol	Higher than Dienestrol	[6][7]

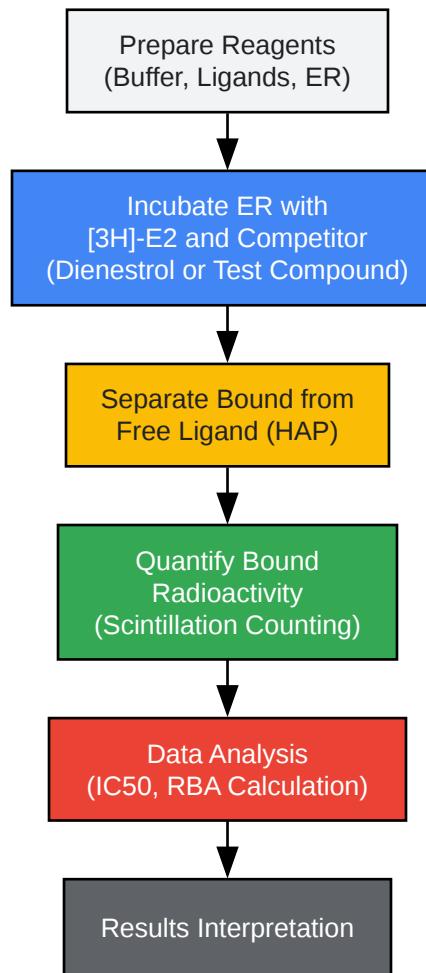
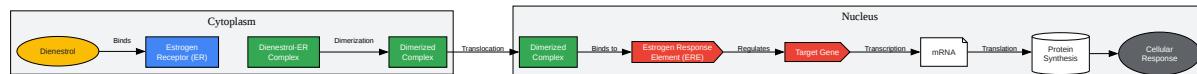
Note: IC50 and RBA values can vary depending on the specific experimental conditions, such as receptor source and assay buffer composition.

Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting the results of ER binding assays.

Genomic Estrogen Receptor Signaling Pathway

The classical genomic pathway involves the binding of an estrogen, like **Dienestrol**, to ERs in the cytoplasm or nucleus.[8][9] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[8][10] The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This process can be influenced by the recruitment of co-activator or co-repressor proteins.[11][12]



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